Methyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate
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Overview
Description
Methyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom at the 6th position of the tetrahydroquinoline ring, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Bromination: The tetrahydroquinoline ring is then brominated at the 6th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the resulting brominated tetrahydroquinoline with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives or reduced to form more saturated compounds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products Formed
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of more saturated tetrahydroquinoline derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is not fully understood, but it is believed to interact with various molecular targets in the body. The bromine atom and the ester group can influence its binding affinity and specificity towards these targets. The compound may act by modulating the activity of enzymes, receptors, or ion channels, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate: Similar structure but lacks the bromine atom, which can affect its reactivity and biological activity.
6-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the ester group, which can influence its solubility and pharmacokinetic properties.
Quinoline-2-carboxylic acid: A quinoline derivative with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
Methyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is unique due to the presence of both the bromine atom and the ester group, which can significantly influence its chemical reactivity and biological activity. These functional groups make it a versatile intermediate in the synthesis of various bioactive compounds and materials.
Properties
Molecular Formula |
C12H14BrNO2 |
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Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)5-8-4-9-6-10(13)2-3-11(9)14-7-8/h2-3,6,8,14H,4-5,7H2,1H3 |
InChI Key |
BEPZYFWMTPDUCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC2=C(C=CC(=C2)Br)NC1 |
Origin of Product |
United States |
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